1-methylazepane-3-carboxylic acid hydrochloride
CAS No.: 2060044-21-3
Cat. No.: VC12011155
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060044-21-3 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | 1-methylazepane-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-9-5-3-2-4-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H |
| Standard InChI Key | BMZWUZGPFFGXFA-UHFFFAOYSA-N |
| SMILES | CN1CCCCC(C1)C(=O)O.Cl |
| Canonical SMILES | CN1CCCCC(C1)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 1-methylazepane-3-carboxylic acid hydrochloride is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound features:
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A azepane ring (a saturated seven-membered heterocycle containing one nitrogen atom).
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A methyl group at the 1-position of the azepane ring.
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A carboxylic acid group at the 3-position, protonated as a hydrochloride salt.
The IUPAC name is methyl azepane-3-carboxylate hydrochloride, reflecting its esterified carboxyl group and hydrochloride counterion .
Physicochemical Properties
Key properties include:
The hydrochloride salt enhances water solubility compared to the free acid, making it preferable for reactions in aqueous media .
Synthesis and Manufacturing
Key Synthetic Routes
1-Methylazepane-3-carboxylic acid hydrochloride is typically synthesized via esterification followed by salt formation:
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Esterification: The free acid (1-methylazepane-3-carboxylic acid) reacts with methanol in the presence of sulfuric acid to form the methyl ester .
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Hydrochloride Formation: The ester intermediate is treated with hydrochloric acid to yield the hydrochloride salt .
Alternative methods involve alkylation of azepane derivatives using methylating agents (e.g., dimethyl sulfate) in the presence of alkaline earth metal alkoxides, followed by acidification . For example:
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Reaction of azepane-3-carboxylic acid with methyl iodide in a protic solvent (e.g., ethanol) catalyzed by calcium oxide .
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Purification via recrystallization from methanol-water mixtures to achieve >99% purity .
Industrial-Scale Production
Suppliers such as Dayang Chem and Chemlyte Solutions report yields exceeding 85% after optimization, with scalability demonstrated in batch reactors . Critical parameters include temperature control (reflux at 80–100°C) and stoichiometric precision to minimize byproducts like 2-methyl isomers .
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The compound is a precursor in synthesizing:
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Granisetron analogs: A 5-HT₃ receptor antagonist used to treat chemotherapy-induced nausea. The azepane ring contributes to binding affinity .
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Azelastine derivatives: Antihistamines where the hydrochloride salt improves bioavailability .
Role in Peptide Mimetics
The azepane scaffold mimics proline in peptide structures, enabling the design of protease-resistant analogs. For example, incorporation into cyclobutane amino acids enhances metabolic stability .
Future Directions
Research priorities include:
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